

# Introduction: The Significance of a Versatile Scaffold

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## Compound of Interest

Compound Name: *1-Cyclopropyl-1H-pyrazole-5-carbaldehyde*

CAS No.: 1393568-69-8

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In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."<sup>[1][2]</sup> Its derivatives are integral components of numerous blockbuster drugs, demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.<sup>[1][2][3]</sup> **1-Cyclopropyl-1H-pyrazole-5-carbaldehyde** is a key building block in the synthesis of these complex therapeutic agents.<sup>[4][5]</sup> Its precise chemical structure, purity, and reactivity are paramount, making robust analytical characterization essential.

Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular structure and assessing the purity of such compounds. This guide provides a detailed analysis of the IR spectrum of **1-Cyclopropyl-1H-pyrazole-5-carbaldehyde**, grounded in the principles of vibrational spectroscopy. We will deconstruct the molecule into its constituent functional groups, predict the corresponding absorption bands, present a detailed protocol for acquiring a high-quality spectrum, and discuss its application in a research and development context.

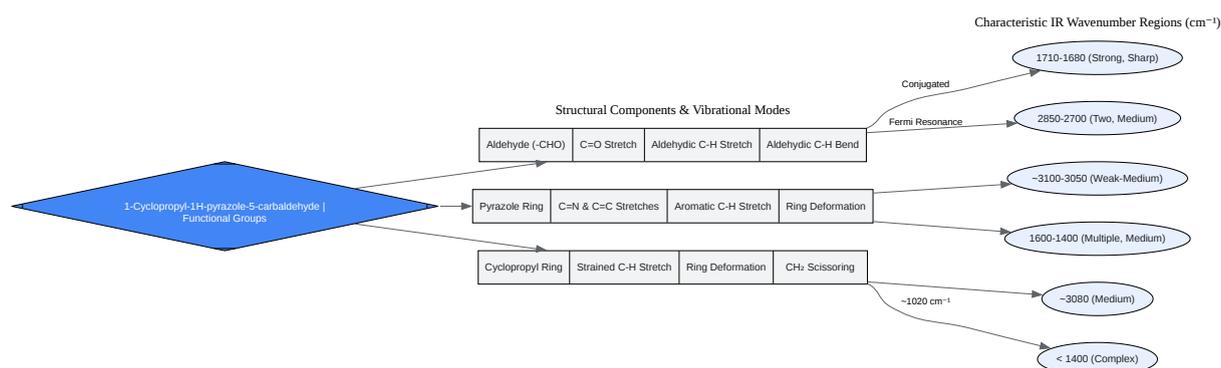
## Molecular Architecture and Vibrational Fingerprints

The infrared spectrum of a molecule is a direct consequence of its unique three-dimensional structure and the vibrations of its chemical bonds. To interpret the spectrum of **1-Cyclopropyl-1H-pyrazole-5-carbaldehyde**, we must first consider its core components: the aldehyde group,

the pyrazole ring, and the cyclopropyl substituent. Each of these imparts characteristic features to the overall spectrum.

Caption: Molecular structure of **1-Cyclopropyl-1H-pyrazole-5-carbaldehyde**.

The logical approach to interpreting the spectrum involves mapping these structural motifs to their expected absorption regions.



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Caption: Logical relationship between molecular structure and IR absorption regions.

## The Aldehyde Functional Group (-CHO)

The aldehyde is arguably the most structurally informative group in the molecule, giving rise to highly characteristic peaks.

- **C=O Carbonyl Stretch:** The C=O stretching vibration produces one of the strongest and sharpest bands in the entire IR spectrum.[6][7] For a typical saturated aliphatic aldehyde, this band appears around 1740-1720  $\text{cm}^{-1}$ . [8][9] However, in this molecule, the aldehyde group is conjugated with the pyrazole ring. This resonance effect delocalizes the pi electrons, slightly weakening the C=O double bond character.[10][11] Consequently, the absorption frequency is lowered by 20-30  $\text{cm}^{-1}$ , and is expected to appear in the 1710-1685  $\text{cm}^{-1}$  range.[8][12]
- **Aldehydic C-H Stretch:** This is a hallmark of aldehydes. The C-H bond of the aldehyde group typically produces two distinct, medium-intensity bands between 2850  $\text{cm}^{-1}$  and 2700  $\text{cm}^{-1}$ . [8] The appearance of two bands instead of one is due to Fermi resonance, an interaction between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.[13] The band near 2720  $\text{cm}^{-1}$  is particularly diagnostic, as few other absorptions appear in this region.[8][9]

## The Pyrazole Ring

As a heteroaromatic system, the pyrazole ring contributes several bands, primarily in the upper and middle regions of the spectrum.

- **C-H Stretch:** The C-H bond on the aromatic pyrazole ring will have a stretching vibration at a frequency slightly higher than that of aliphatic C-H bonds. Expect a weak to medium band in the 3100-3050  $\text{cm}^{-1}$  region.[14]
- **C=N and C=C Stretches:** The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the ring give rise to a series of medium to strong bands in the 1615-1400  $\text{cm}^{-1}$  region.[15][16][17] For pyrazole derivatives, a characteristic C=N stretch is often observed around 1590  $\text{cm}^{-1}$ . [15]
- **Ring Deformation:** In-plane and out-of-plane bending vibrations of the ring structure contribute to the complex pattern in the fingerprint region ( $< 1400 \text{ cm}^{-1}$ ). [18]

## The Cyclopropyl Group

The strained, three-membered cyclopropyl ring has unique vibrational modes.

- **C-H Stretch:** The C-H bonds on a strained cyclopropane ring are stronger than those in typical alkanes, causing them to absorb at higher frequencies.<sup>[19]</sup> A characteristic absorption for cyclopropyl C-H stretching is expected just above 3000  $\text{cm}^{-1}$ , often seen as a distinct peak around 3080  $\text{cm}^{-1}$ .<sup>[19][20]</sup> This can sometimes overlap with the aromatic C-H stretch from the pyrazole ring.
- **Ring Deformation:** The characteristic "breathing" or deformation mode of the cyclopropane ring typically gives rise to a notable absorption in the 1050-1000  $\text{cm}^{-1}$  range.<sup>[19][21]</sup>
- **CH<sub>2</sub> Deformation:** The scissoring motion of the CH<sub>2</sub> groups in the ring is expected around 1480-1440  $\text{cm}^{-1}$ .<sup>[20]</sup>

## Analysis of the Experimental Spectrum

Based on the principles outlined above, a detailed assignment of the vibrational bands for **1-Cyclopropyl-1H-pyrazole-5-carbaldehyde** can be made. The following table summarizes the key expected absorptions.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode Assignment	Functional Group
~3080	Medium	C-H Stretch	Cyclopropyl Ring
~3060	Weak-Medium	C-H Stretch	Pyrazole Ring (Aromatic)
~2980	Weak	C-H Stretch (Asymmetric)	Cyclopropyl CH <sub>2</sub>
~2880	Weak	C-H Stretch (Symmetric)	Cyclopropyl CH <sub>2</sub>
~2830	Medium	Aldehydic C-H Stretch (Fermi Resonance)	Aldehyde
~2730	Medium, Sharp	Aldehydic C-H Stretch (Fermi Resonance)	Aldehyde
~1695	Strong, Sharp	C=O Stretch (Conjugated)	Aldehyde
~1590	Medium	C=N Stretch	Pyrazole Ring
~1520	Medium	C=C Stretch	Pyrazole Ring
~1460	Medium	CH <sub>2</sub> Scissoring	Cyclopropyl Ring
~1410	Medium	Ring Vibration	Pyrazole Ring
~1020	Medium	Ring Deformation (Breathing)	Cyclopropyl Ring
~950-750	Multiple, Medium	C-H Out-of-Plane Bending	Pyrazole & Cyclopropyl

Note: This table represents a predictive summary based on established group frequencies. Actual peak positions may vary slightly based on experimental conditions.

## Protocol for High-Fidelity Spectrum Acquisition

Obtaining a reliable and reproducible IR spectrum is critical for accurate analysis. The following protocol outlines the standard procedure using a Fourier Transform Infrared (FTIR) spectrometer.

## I. Instrumentation and Sample Preparation

- Instrument: A modern FTIR spectrometer (e.g., PerkinElmer, Shimadzu, Thermo Fisher) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- Sample Purity: Ensure the sample of **1-Cyclopropyl-1H-pyrazole-5-carbaldehyde** is of high purity and thoroughly dry to avoid interference from water (broad O-H band  $\sim 3400\text{ cm}^{-1}$ ) or solvent peaks.
- Preparation (KBr Pellet Method): a. Gently grind  $\sim 1\text{-}2\text{ mg}$  of the solid sample with  $\sim 100\text{-}200\text{ mg}$  of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle. b. Transfer the fine powder to a pellet-pressing die. c. Apply pressure (typically 7-10 tons) under vacuum for several minutes to form a thin, transparent pellet.<sup>[19]</sup> d. Carefully remove the pellet and place it in the spectrometer's sample holder.

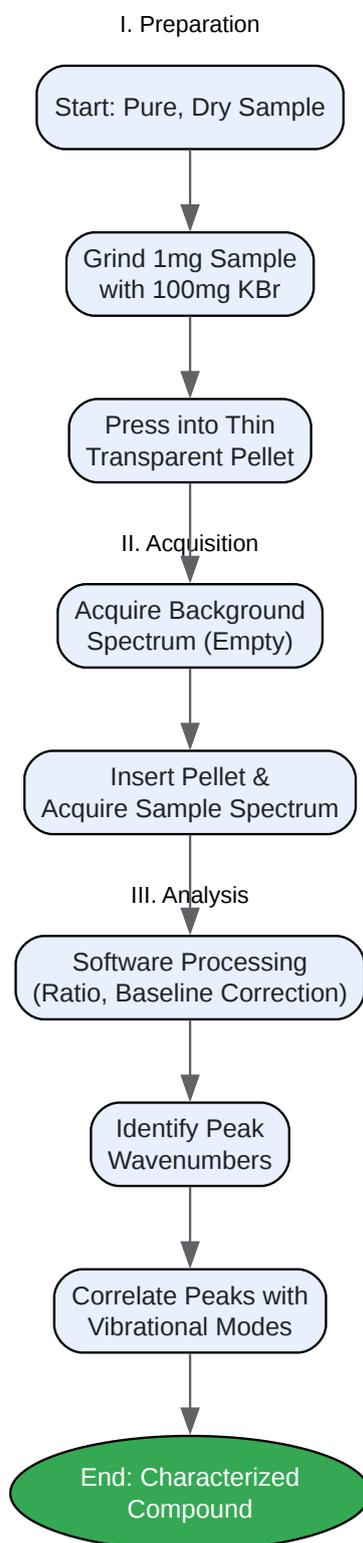
## II. Data Acquisition

- Background Spectrum: With the sample chamber empty, acquire a background spectrum (typically 16-32 scans at a resolution of  $4\text{ cm}^{-1}$ ). This measures the absorbance of ambient  $\text{CO}_2$  and water vapor, which the instrument software will subtract from the sample spectrum.
- Sample Spectrum: Place the KBr pellet holder into the sample chamber.
- Acquisition: Acquire the sample spectrum using the same parameters as the background scan (16-32 scans,  $4\text{ cm}^{-1}$  resolution). The typical range is  $4000\text{-}400\text{ cm}^{-1}$ .

## III. Data Processing and Analysis

- Ratioing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
- Baseline Correction: Apply a baseline correction algorithm if the baseline is sloped or curved.

- **Peak Identification:** Use the software's peak-picking tool to identify the precise wavenumbers of the absorption maxima.
- **Interpretation:** Correlate the observed peaks with the expected vibrational modes as detailed in the table above.



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Caption: Experimental workflow for FTIR spectrum acquisition and analysis.

## Applications in Synthesis and Quality Control

Beyond initial identification, the IR spectrum serves as a vital tool throughout the drug development pipeline.

- **Confirmation of Synthesis:** In a synthetic route producing **1-Cyclopropyl-1H-pyrazole-5-carbaldehyde**, IR spectroscopy provides definitive evidence of the reaction's success. For instance, if the aldehyde is prepared via oxidation of the corresponding alcohol (1-cyclopropyl-1H-pyrazol-5-yl)methanol, reaction monitoring would track the disappearance of the broad O-H stretching band of the alcohol ( $\sim 3300\text{ cm}^{-1}$ ) and the concurrent appearance of the strong C=O stretch ( $\sim 1695\text{ cm}^{-1}$ ) and the characteristic aldehydic C-H doublet ( $\sim 2830/2730\text{ cm}^{-1}$ ).
- **Purity Assessment:** The spectrum can rapidly reveal the presence of common impurities. A broad absorption in the  $3500\text{-}3000\text{ cm}^{-1}$  region could indicate contamination with a starting alcohol or over-oxidation to the corresponding carboxylic acid.<sup>[7][22]</sup> The absence of such peaks provides evidence for the sample's purity.
- **Stability Studies:** Changes in the IR spectrum over time under various storage conditions can indicate degradation of the compound, such as the oxidation of the aldehyde to a carboxylic acid.

## Conclusion

The infrared spectrum of **1-Cyclopropyl-1H-pyrazole-5-carbaldehyde** is a rich source of structural information. A systematic analysis, guided by an understanding of group frequencies, allows for the confident identification of its key functional motifs: the conjugated aldehyde, the heteroaromatic pyrazole ring, and the strained cyclopropyl group. The strong, sharp carbonyl stretch near  $1695\text{ cm}^{-1}$  and the distinctive aldehydic C-H doublet around  $2830/2730\text{ cm}^{-1}$  serve as primary diagnostic markers. When acquired using a robust experimental protocol, the IR spectrum is an indispensable tool for researchers and developers, enabling rapid structural confirmation, routine quality control, and efficient monitoring of synthetic transformations involving this valuable pharmaceutical intermediate.

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